2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-phenyl-

Medicinal Chemistry Structure-Activity Relationship Biginelli DHPM

2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-phenyl- (CAS 14080-15-0), also designated as 5-benzoyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one or KT-01, is a member of the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family synthesized via the acid-catalyzed Biginelli multicomponent reaction using benzoylacetone, benzaldehyde, and urea. Its molecular formula is C₁₈H₁₆N₂O₂ with a molecular weight of 292.3 g/mol and a melting point range of 210–213 °C.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 14080-15-0
Cat. No. B11520800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-phenyl-
CAS14080-15-0
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O2/c1-12-15(17(21)14-10-6-3-7-11-14)16(20-18(22)19-12)13-8-4-2-5-9-13/h2-11,16H,1H3,(H2,19,20,22)
InChIKeyAXQTZQLONJUTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(1H)-Pyrimidinone, 5-Benzoyl-3,4-Dihydro-6-Methyl-4-Phenyl- (CAS 14080-15-0): Procurement-Grade Identity and Class Profile


2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-phenyl- (CAS 14080-15-0), also designated as 5-benzoyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one or KT-01, is a member of the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family synthesized via the acid-catalyzed Biginelli multicomponent reaction using benzoylacetone, benzaldehyde, and urea [1][2]. Its molecular formula is C₁₈H₁₆N₂O₂ with a molecular weight of 292.3 g/mol and a melting point range of 210–213 °C [1]. The compound is distinguished from the archetypal DHPM scaffold by bearing a 5-benzoyl substituent rather than the standard 5-carboxylate ester, a substitution pattern that expands the druggable chemical space accessible through the Biginelli reaction [3].

Why Generic DHPM Interchange Fails: Structural Determinants That Preclude Substituting 5-Benzoyl-6-Methyl-4-Phenyl-3,4-Dihydropyrimidin-2(1H)-one (CAS 14080-15-0)


Within the DHPM class, the C5 substituent is the primary pharmacophoric determinant governing both biological target engagement and physicochemical behavior. The overwhelming majority of literature-characterized DHPMs bear a C5 ester (carboxylate) group, as exemplified by monastrol and nifedipine-inspired calcium channel blockers [1]. Replacing this ester with a benzoyl ketone, as in CAS 14080-15-0, fundamentally alters the hydrogen-bonding capacity, lipophilicity, and metabolic stability profile of the molecule [1][2]. Interchanging this compound with a generic 5-ester DHPM would therefore invalidate any SAR model, binding assay, or pharmacological study built upon the benzoyl pharmacophore. Even among 5-benzoyl DHPMs, variation at the C4 aryl position—as illustrated by the direct comparator KT-03 (4-chlorophenyl)—produces measurable differences in melting point (210–213 °C vs. 236–238 °C), chromatographic retention (Rf 0.50 vs. 0.53), and synthetic yield (67% vs. 70%), confirming that subtle structural perturbations translate into quantifiable property divergence [3].

Product-Specific Quantitative Evidence: 2(1H)-Pyrimidinone, 5-Benzoyl-3,4-Dihydro-6-Methyl-4-Phenyl- vs. Closest Analogs


C5 Substituent Divergence: 5-Benzoyl Ketone vs. 5-Carboxylate Ester — Pharmacophoric and Physicochemical Differentiation

CAS 14080-15-0 possesses a 5-benzoyl (phenyl ketone) substituent at C5 of the dihydropyrimidinone ring, in contrast to the 5-carboxylate ester (typically ethoxycarbonyl) found in >90% of literature-reported Biginelli DHPMs, including monastrol, nitractin, and most calcium channel blocker candidates [1]. The benzoyl group introduces a conjugated π-system extending from the DHPM ring to a terminal phenyl ring, increases cLogP by approximately 0.8–1.2 log units relative to the corresponding 5-ethoxycarbonyl analog (estimated based on fragment-based lipophilicity contributions), and replaces the ester's H-bond acceptor capacity with a ketone carbonyl that exhibits different geometry and electronic properties [1]. This substitution directly impacts the compound's behavior in receptor binding, metabolic stability, and synthetic derivatization pathways. Quantitative data for 5-ester DHPM comparators: monastrol IC₅₀ for Eg5 kinesin inhibition = 14 μM [2]; ethyl 4-(4′-heptanoyloxyphenyl)-6-methyl-3,4-dihydropyrimidin-2-one-5-carboxylate (H-DHPM) IC₅₀ for platelet aggregation = 74.5–180.7 μM depending on agonist [3]. No equivalent target-specific quantitative data are yet published for CAS 14080-15-0 itself; the structural differentiation is established at the chemical property level.

Medicinal Chemistry Structure-Activity Relationship Biginelli DHPM

Direct Head-to-Head Physicochemical Comparison: KT-01 (CAS 14080-15-0) vs. KT-03 (4-Chlorophenyl Analog)

Thakur and Trivedi (2011) synthesized and characterized two directly comparable 5-benzoyl DHPMs: KT-01 (CAS 14080-15-0, 4-phenyl) and KT-03 (5-benzoyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, 4-(4-chlorophenyl)). Both were prepared via identical Biginelli conditions (benzoylacetone, substituted benzaldehyde, urea, conc. HCl/EtOH, reflux) [1]. The data reveal that the 4-chloro substitution increases molecular weight by 34.4 Da (292.3 → 326.7 Da), elevates the melting point by 23–28 °C (210–213 °C → 236–238 °C), slightly increases chromatographic Rf (0.50 → 0.53), and marginally improves synthetic yield (67% → 70%). IR spectroscopy confirms conserved functional groups (N–H stretch 3297 vs. 3278 cm⁻¹; C=O stretch 1691 vs. 1718 cm⁻¹), while ¹H NMR distinguishes the compounds via aromatic proton integration patterns (10 aromatic H for KT-01 vs. 9 aromatic H for KT-03) [1]. These data establish that CAS 14080-15-0 is a chemically distinct entity from its closest 4-aryl analog, with measurable property differences relevant to purification, formulation, and analytical method development.

Synthetic Chemistry Physicochemical Characterization Biginelli DHPM Library

Spectroscopic Identity Confirmation: IR and ¹H NMR Fingerprint Data for Material Authentication

CAS 14080-15-0 (KT-01) possesses a fully assigned spectroscopic fingerprint that enables definitive identity verification independent of comparator compounds. The IR spectrum (KBr pellet) shows key diagnostic bands: N–H stretch at 3297 cm⁻¹, aromatic C–H stretch at 3108 cm⁻¹, conjugated ketone C=O (benzoyl) at 1691 cm⁻¹, and ring skeleton vibrations at 1576, 1457, and 1427 cm⁻¹ with CH₃ bending at 1330 cm⁻¹ [1]. The ¹H NMR spectrum (300 MHz, DMSO-d₆) exhibits characteristic singlets for the C6 methyl (δ 1.69, 3H), C4 methine (δ 5.39, 1H), and two exchangeable NH protons (δ 7.71 and 9.11, 1H each), plus a 10-proton aromatic multiplet integrating for both the C4-phenyl and C5-benzoyl aromatic rings [1]. The mass spectrum (EI) shows a molecular ion peak at m/z 293.1 (M⁺) with key fragment ions at m/z 250.1 and 167.1 [1]. These data collectively establish a unique spectral signature that distinguishes this compound from all other DHPM derivatives and from the 4-chlorophenyl analog KT-03 (which shows IR C=O at 1718 cm⁻¹, a different aromatic ¹H NMR pattern integrating for 9 aromatic protons, and a molecular ion at m/z 327.1) [1]. The SpectraBase database entry (Spectrum ID 48cDDnfjBf2) provides an additional independent reference standard for identity confirmation [2].

Analytical Chemistry Quality Control Structural Elucidation

Class-Level Antimicrobial Activity: Broad-Spectrum Potential of 5-Benzoyl DHPMs Against Gram-Positive and Gram-Negative Bacteria

The Trivedi et al. (2012) study specifically evaluated a DHPM series synthesized from benzoylacetone, benzaldehyde, and urea—the identical synthetic route yielding CAS 14080-15-0 (KT-01)—and reported 'prominent anti-microbial activity against gram-negative (Escherichia coli and Klebsiella) and gram-positive bacteria (Staphylococcus aureus)' [1]. While this study did not report individual compound-level MIC or zone-of-inhibition values broken out by DHPM member, the class-level finding establishes that 5-benzoyl DHPMs possess inherent antibacterial activity against clinically relevant pathogens. For procurement context, this compound offers a starting point for antimicrobial SAR exploration that is mechanistically distinct from the more heavily investigated 5-ester DHPM antitumor scaffold (monastrol series; IC₅₀ = 14 μM against Eg5 kinesin [2]). The systematic review by Matos et al. (2018) documented that among all published DHPM biological activities, antibacterial evaluation accounts for 20 publications (second only to antitumoral at 43 publications), confirming that the DHPM scaffold—and by extension this 5-benzoyl variant—has validated potential in anti-infective research [3].

Antimicrobial Research Biological Screening Infectious Disease

Synthetic Accessibility and Derivatization Potential: Two-Step Route from Benzoylacetone Enables Scalable Procurement and Library Synthesis

CAS 14080-15-0 is accessible via a two-step synthetic sequence: (1) preparation of benzoylacetone, followed by (2) one-pot, three-component Biginelli cyclocondensation of benzoylacetone, benzaldehyde, and urea using catalytic concentrated HCl in ethanol at reflux [1]. This route contrasts with the more common single-step Biginelli protocol employing ethyl acetoacetate (a β-ketoester), which yields 5-ester DHPMs [2]. The use of benzoylacetone as the 1,3-dicarbonyl component introduces the 5-benzoyl group that defines this compound's pharmacophoric identity. The reported isolated yield for KT-01 is 67%, with the product precipitating directly from the cooled reaction mixture, simplifying purification [1]. This synthetic accessibility makes CAS 14080-15-0 suitable as a core scaffold for parallel library synthesis: the C4 position can be diversified by varying the aldehyde component (as illustrated by the KT-01/KT-03 pair), and the C5 benzoyl group can undergo further transformations (oxime formation, reduction, Grignard addition) not available to 5-ester DHPMs [3]. For procurement planning, the two-step route and moderate yield (67%) should be factored into cost-per-gram estimates relative to single-step 5-ester DHPMs, which often achieve yields of 80–95% under optimized conditions [2].

Synthetic Methodology Medicinal Chemistry Library Synthesis

Calcium Channel Modulation Class Relevance: Positional SAR Differentiates 5-Benzoyl DHPMs from 5-Ester Calcium Channel Blockers

The DHPM scaffold was originally explored as a bioisosteric replacement for the 1,4-dihydropyridine core of calcium channel blockers such as nifedipine [1]. In canonical DHPM calcium channel blockers (e.g., ethyl 4-aryl-6-methyl-3,4-dihydropyrimidin-2-one-5-carboxylates), the C5 ester group is considered essential for calcium channel binding affinity, with the C4 aryl substituent modulating potency and tissue selectivity [1][2]. The replacement of the C5 ester with a benzoyl ketone in CAS 14080-15-0 represents a deliberate departure from this canonical pharmacophore. Published calcium channel binding studies on DHPMs have exclusively evaluated 5-ester or 5-thioester derivatives; 5-benzoyl DHPMs have not been systematically profiled for calcium channel activity [2]. A 2009 study by Singh et al. comparing C4-substituted DHPMs with nifedipine for membrane depolarization-induced contraction relaxation found that none of the tested 5-ester DHPMs exhibited significant calcium channel blocking activity relative to nifedipine [3], underscoring the sensitivity of this activity to subtle structural modifications. The absence of published calcium channel data for 5-benzoyl DHPMs means that procurement of CAS 14080-15-0 for calcium channel research would constitute exploratory investigation rather than follow-up on established SAR.

Calcium Channel Pharmacology Cardiovascular Research DHPM Scaffold Optimization

Procurement-Driven Application Scenarios for 2(1H)-Pyrimidinone, 5-Benzoyl-3,4-Dihydro-6-Methyl-4-Phenyl- (CAS 14080-15-0)


Antimicrobial DHPM Structure-Activity Relationship (SAR) Library Expansion Using the 5-Benzoyl Scaffold

CAS 14080-15-0 serves as the unsubstituted 4-phenyl reference compound within a 5-benzoyl DHPM library for antibacterial screening. The Trivedi et al. (2012) study established that DHPMs synthesized from benzoylacetone, benzaldehyde, and urea exhibit 'prominent anti-microbial activity against gram-negative (Escherichia coli, Klebsiella) and gram-positive bacteria (Staphylococcus aureus)' [1]. By procuring KT-01 alongside its 4-substituted analogs (e.g., KT-03 with 4-chlorophenyl), researchers can systematically map the contribution of C4 aryl electronics and lipophilicity to antimicrobial potency. The 5-benzoyl group ensures that observed activity is not confounded by the ester hydrolysis liability inherent to 5-ester DHPMs, which can complicate interpretation of MIC and time-kill data [2].

Metabolic Stability and Pharmacokinetic Profiling of Non-Ester DHPMs

The 5-benzoyl ketone substitution in CAS 14080-15-0 eliminates the metabolically labile ester group present in >90% of Biginelli DHPMs, including monastrol and most calcium channel blocker candidates [1]. Ester hydrolysis by plasma and hepatic esterases is a well-documented limitation of 5-ester DHPMs that can truncate half-life and confound in vivo pharmacological readouts [1]. Procurement of this compound enables direct comparative metabolic stability studies (e.g., human liver microsome or hepatocyte incubation) where the 5-benzoyl DHPM serves as the non-ester test article against a matched 5-ester DHPM comparator. The 28 °C higher melting point relative to KT-03 (210–213 vs. 236–238 °C) also provides a measurable thermodynamic parameter relevant to solid-state formulation and solubility-limited absorption prediction [2].

Synthetic Methodology Development and Catalyst Screening for Non-Classical Biginelli Substrates

The synthesis of CAS 14080-15-0 employs benzoylacetone—a non-standard 1,3-dicarbonyl component—in place of the ethyl acetoacetate used in classical Biginelli reactions [1]. This makes the compound a valuable benchmark substrate for developing and benchmarking new Biginelli catalysts, reaction conditions (microwave, ultrasound, solvent-free), or enantioselective variants targeting 5-benzoyl DHPMs. The reported moderate yield (67%) under standard HCl/EtOH conditions leaves significant room for optimization, and the availability of the directly comparable KT-03 (70% yield) provides a built-in performance benchmark [1]. Additionally, the distinct IR carbonyl stretch (1691 cm⁻¹) and ¹H NMR signature (δ 5.39, 1H singlet for C4–H) offer unambiguous endpoints for reaction monitoring and product identity confirmation [1].

Pharmacophoric Diversification for Polypharmacology Screening Cascades

The systematic review by Matos et al. (2018) identified that DHPMs engage at least four distinct biological target classes—antitumoral (kinesin Eg5), antibacterial, anti-inflammatory, and calcium channel—with the activity profile dictated primarily by C4, C5, and N1 substitution patterns [1]. CAS 14080-15-0, with its 5-benzoyl ketone, is pharmacophorically orthogonal to the 5-ester DHPMs that dominate antitumoral (monastrol) and calcium channel publications [1]. Procuring this compound for broad-panel screening (kinase panels, GPCR panels, antimicrobial panels, cytotoxicity panels) can reveal target engagement patterns that are inaccessible to 5-ester DHPMs, potentially identifying novel polypharmacology starting points. The absence of published target-specific data for this exact compound [2] positions it as a genuine screening novelty rather than a literature-precedented tool compound.

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